Triphenylmethanol
CAS No.: 76-84-6
VCID: VC0194598
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | Triphenylmethanol, also known as triphenylcarbinol or TrOH, is an organic compound appearing as a white crystalline solid . It is not soluble in water or petroleum ether, but it is soluble in ethanol, diethyl ether, and benzene . In strongly acidic solutions, triphenylmethanol produces a yellow color due to the formation of a stable trityl carbocation . Many derivatives of triphenylmethanol are used as dyes . Triphenylmethanol is used as a reagent in research laboratories . It serves as an intermediate in the production of triarylmethane dyes . Additionally, it is utilized in the preparation of triphenylmethane, as an antiproliferative agent, and in the preparation of the two-electron reduction product of pyrylogen . Triphenylmethanol can form a 1:1 molecular complex with triphenylphosphine oxide and acts as a clathrate host for methanol and dimethyl sulfoxide, forming clathrate inclusion complexes . Chemically, triphenylmethanol features three phenyl rings and an alcohol group bound to a central tetrahedral carbon atom . Similar compounds include triphenylmethane, from which triphenylmethanol was first synthesized , and other triarylmethane derivatives with comparable structural features and applications. |
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CAS No. | 76-84-6 |
Product Name | Triphenylmethanol |
Molecular Formula | C19H16O |
Molecular Weight | 260.3 g/mol |
IUPAC Name | triphenylmethanol |
Standard InChI | InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |
Standard InChIKey | LZTRCELOJRDYMQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Reference | 1. Buchel, K., et al.: Arzneim.-Forsch., 22, 1260 (1972), Sawyer, P., et al.: Drugs, 9, 424 (1975), 2. Protection of thiols, such as cysteine residues in peptide synthesis, as their S-trityl derivatives can be accomplished in high yield in TFA. Cleavage can be effected with HBr in AcOH: J. Chem. Soc. (C), 2683 (1970), with Hg(II) salts, or by oxidation to the disulfide with I2 in MeOH: Helv. Chim. Acta, 51, 2061 (1968). See also Appendix 6. 3. Konshin, V.; Turmasova, A.; Konshina, D. Lewis Acid Catalyzed Reaction of Triphenylmethanol with Acetylacetone. Lett. Org. Chem. 2015, 12 (7), 511-515. 4. Drożdż, W.; Kołodziejski, M.; Markiewicz, G.; Jenczak, A.; Stefankiewicz, A. R. Generation of a Multicomponent Library of Disulfide Donor-Acceptor Architectures Using Dynamic Combinatorial Chemistry. Int. J. Mol. Sci. 2015, 16 (7), 16300-16312. 5. Gessner, Thomas; Mayer, Udo (2000). "Triarylmethane and Diarylmethane Dyes". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a27_179. |
PubChem Compound | 6457 |
Last Modified | Aug 15 2023 |
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